5-alpha-Androstan-17-one, 3-alpha-acetoxy-16-beta-pipecolinio-2-beta-piperidino-, bromide
Overview
Description
Meglumine metrizoate is a compound used primarily as a contrast medium in medical imaging. It is a salt formed from the combination of meglumine and metrizoic acid. This compound is known for its high osmolality, which can lead to a higher risk of allergic reactions. Despite this, it has been widely used in various diagnostic procedures, particularly in angiography .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meglumine metrizoate involves the reaction of metrizoic acid with meglumine. Metrizoic acid is first prepared through the iodination of 3,5-diamino-2,4,6-triiodobenzoic acid. This iodinated compound is then reacted with meglumine under controlled conditions to form the final product, meglumine metrizoate .
Industrial Production Methods
In industrial settings, the production of meglumine metrizoate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Meglumine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can involve the replacement of iodine atoms with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving meglumine metrizoate include reducing agents like sodium thiosulfate and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of meglumine metrizoate depend on the specific reagents and conditions used. For example, the reduction of iodine atoms can lead to the formation of deiodinated derivatives, while oxidation reactions can produce iodinated by-products .
Scientific Research Applications
Meglumine metrizoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various analytical techniques. In biology, it serves as a contrast agent in imaging studies to visualize biological structures and processes. In medicine, it is used in diagnostic procedures such as angiography to enhance the visibility of blood vessels. Additionally, it has applications in the pharmaceutical industry for the development of new diagnostic agents .
Mechanism of Action
The mechanism of action of meglumine metrizoate involves its ability to absorb X-rays due to the presence of iodine atoms. When injected into the body, it enhances the contrast of blood vessels and other structures in X-ray imaging. The compound interacts with the tissues and fluids in the body, allowing for clear visualization of the target areas. The molecular targets and pathways involved in its action are primarily related to its physical properties rather than specific biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
Metrizamide: Another contrast medium with similar applications but different chemical properties.
Iohexol: A nonionic contrast medium that is often compared with meglumine metrizoate due to its lower osmolality and reduced risk of allergic reactions
Uniqueness
Meglumine metrizoate is unique in its high osmolality, which provides excellent contrast in imaging studies but also poses a higher risk of adverse reactions. Its combination of meglumine and metrizoic acid gives it distinct chemical properties that differentiate it from other contrast media .
Properties
IUPAC Name |
[(2S,3S,5S,10S,13S,16S)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-piperidin-1-yl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-22(35)37-29-19-23-11-12-24-25(32(23,3)21-27(29)33-15-7-5-8-16-33)13-14-31(2)26(24)20-28(30(31)36)34(4)17-9-6-10-18-34;/h23-29H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,31-,32-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLDTOFIAZONV-VLENUTSUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1N4CCCCC4)C)CCC5(C3CC(C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CCC3C([C@]2(C[C@@H]1N4CCCCC4)C)CC[C@]5(C3C[C@@H](C5=O)[N+]6(CCCCC6)C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964796 | |
Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50587-93-4 | |
Record name | Piperidinium, 1-(3-alpha-acetoxy-17-oxo-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050587934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Acetyloxy)-16-(1-methylpiperidin-1-ium-1-yl)-17-oxo-2-(piperidin-1-yl)androstane bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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